4-Cyclopropoxybenzene-1-sulfonyl fluoride
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Overview
Description
4-Cyclopropoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FO3S . It is a member of the sulfonyl fluoride family, which is known for its significant applications in organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group.
Preparation Methods
The synthesis of 4-Cyclopropoxybenzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically uses reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .
Chemical Reactions Analysis
4-Cyclopropoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative and reductive conditions.
Fluorosulfonylation: This reaction involves the addition of fluorosulfonyl radicals to the benzene ring, forming diverse functionalized sulfonyl fluorides.
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), fluorosulfonylating reagents like FDIT and AISF, and phase transfer catalysts . The major products formed from these reactions are typically sulfonyl fluoride derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropoxybenzene-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the formation of sulfonyl fluoride-containing compounds.
Chemical Biology: The compound is used in the development of covalent probes for targeting specific amino acids or proteins, facilitating the study of biological processes.
Medicinal Chemistry: It is employed in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industrial Applications: The compound is used in the production of functionalized materials and polymers through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is leveraged in the design of covalent inhibitors and probes that can selectively target active-site residues in enzymes . The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
4-Cyclopropoxybenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-Methoxybenzenesulfonyl Fluoride: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
4-Nitrobenzenesulfonyl Fluoride: Contains a nitro group, which significantly alters its electronic properties and reactivity compared to this compound.
4-Chlorobenzenesulfonyl Fluoride: Features a chlorine atom, providing different reactivity patterns and applications.
The uniqueness of this compound lies in its cyclopropoxy group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C9H9FO3S |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-cyclopropyloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2 |
InChI Key |
MLHGSWXXNSUTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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